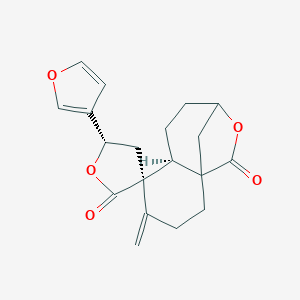![molecular formula C11H9N5O5S B241537 5-[(2-methoxy-5-nitrophenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B241537.png)
5-[(2-methoxy-5-nitrophenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-methoxy-5-nitrophenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MNPD and is a yellow crystalline powder.
Mechanism of Action
The mechanism of action of MNPD is not fully understood. However, it is believed to exert its biological activity by interfering with various cellular processes such as DNA synthesis, protein synthesis, and cell signaling pathways. MNPD has been found to inhibit the activity of various enzymes such as DNA topoisomerase, which is involved in DNA replication, and cyclooxygenase, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects
MNPD has been found to exhibit various biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. MNPD has also been found to inhibit the growth of biofilms, which are responsible for various bacterial infections. Additionally, MNPD has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
MNPD has several advantages as a potential drug candidate. It exhibits a broad spectrum of biological activity, making it a potential candidate for the treatment of various diseases. Additionally, MNPD has been found to be relatively non-toxic, making it a safer alternative to other drugs. However, MNPD has several limitations for lab experiments. It has poor solubility in water, making it difficult to administer in vivo. Additionally, MNPD has poor stability in acidic and basic conditions, making it difficult to store.
Future Directions
MNPD has several potential future directions. One possible direction is to investigate its potential as a drug candidate for the treatment of various diseases such as cancer, bacterial infections, and inflammatory diseases. Additionally, future studies could investigate the mechanism of action of MNPD to better understand its biological activity. Another potential future direction is to develop more stable and soluble derivatives of MNPD to improve its efficacy as a drug candidate.
Conclusion
In conclusion, MNPD is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It exhibits various biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. MNPD has several advantages as a potential drug candidate, but it also has limitations for lab experiments. Future studies could investigate its potential as a drug candidate and develop more stable and soluble derivatives of MNPD to improve its efficacy.
Synthesis Methods
The synthesis of MNPD involves the reaction of 2-methoxy-5-nitrobenzohydrazide with thiosemicarbazide in the presence of a catalytic amount of acetic acid. The reaction mixture is then refluxed in ethanol to produce MNPD. The purity of the product is confirmed using various analytical techniques such as thin-layer chromatography, melting point determination, and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
MNPD has been found to exhibit various biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. These properties make it a potential candidate for drug development. MNPD has been extensively studied for its antimicrobial activity against various bacterial and fungal strains. It has been found to be effective against both gram-positive and gram-negative bacteria. MNPD has also been investigated for its antitumor activity against various cancer cell lines. It has been found to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, MNPD has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
properties
Product Name |
5-[(2-methoxy-5-nitrophenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
|---|---|
Molecular Formula |
C11H9N5O5S |
Molecular Weight |
323.29 g/mol |
IUPAC Name |
5-[(2-methoxy-5-nitrophenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C11H9N5O5S/c1-21-7-3-2-5(16(19)20)4-6(7)14-15-8-9(17)12-11(22)13-10(8)18/h2-4,14H,1H3,(H2,12,13,17,18,22) |
InChI Key |
DWFJBVGHORAEOQ-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NN=C2C(=O)NC(=S)NC2=O |
SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NN=C2C(=O)NC(=S)NC2=O |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NN=C2C(=O)NC(=S)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B241455.png)

![8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241459.png)

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241466.png)




![[2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile](/img/structure/B241480.png)

![1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B241489.png)
![{3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B241493.png)
